molecular formula C7H12N2O2 B3273911 (2-Ethylcrotonoyl)urea CAS No. 5982-97-8

(2-Ethylcrotonoyl)urea

Cat. No.: B3273911
CAS No.: 5982-97-8
M. Wt: 156.18 g/mol
InChI Key: QCUPYFTWJOZAOB-UHFFFAOYSA-N
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Description

(2-Ethylcrotonoyl)urea, systematically named 1-(2-Ethylcrotonoyl)urea, is an acylurea derivative characterized by a urea backbone (NH$2$-CO-NH$2$) substituted with a 2-ethylcrotonoyl group. The 2-ethylcrotonoyl moiety consists of a crotonoyl chain (CH$2$=CH-CO-) with an ethyl substituent at the β-position (CH$2$=C(CH$2$CH$3$-)-CO-). This compound is registered under CAS 5982-97-8 and has a reported molecular weight of 385.39 g/mol .

Industrial safety guidelines classify it among hazardous materials, warranting careful handling .

Properties

IUPAC Name

N-carbamoyl-2-ethylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-3-5(4-2)6(10)9-7(8)11/h3H,4H2,1-2H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUPYFTWJOZAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC)C(=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049024
Record name 1-(2-Ethylcrotonoyl)urea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5982-97-8, 95-04-5
Record name N-(Aminocarbonyl)-2-ethyl-2-butenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5982-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Ethylcrotonoyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ectylurea
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.170
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Preparation Methods

The synthetic routes for (2-Ethylcrotonoyl)urea typically involve the reaction of ethylcrotonic acid with urea under specific conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and scalable synthesis of the compound.

Chemical Reactions Analysis

(2-Ethylcrotonoyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

. Some of its notable applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethylcrotonoyl)urea involves its interaction with specific molecular targets and pathways within biological systems . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Based on industrial material databases, the following compounds are chemically or functionally related:

Compound Name CAS Number Molecular Weight (g/mol) Key Structural Features Notes
1-(2-Ethylcrotonoyl)urea 5982-97-8 385.39 Acylurea with 2-ethylcrotonoyl substitution Reported in industrial hazard lists
trans-1-(2-Ethylcrotonoyl)urea Not available Not reported Trans-configuration of ethylcrotonoyl group Listed under code EHO700
2-Ethylcrotonylurea Not available Not reported Isomeric variation in substituent position Listed under code EHP000
Ethyl cyanoacrylate 7085-85-0 141.12 Cyanoacrylate ester with ethyl group Rapid-polymerizing adhesive (EHP700)
5-Ethyldeoxyuridine 6080-24-4 256.23 Nucleoside analog with ethyl substitution Antiviral research (EHV200)

Key Observations:

Ethyl cyanoacrylate (EHP700) shares an ethyl group but replaces urea with a cyanoacrylate moiety, enabling distinct applications (e.g., adhesives) .

Functional Differences: 5-Ethyldeoxyuridine (EHV200) is a nucleoside derivative, highlighting the urea group’s absence in biologically active analogs. Ethyl cyanoacrylate’s polymerization behavior contrasts with acylureas’ stability under standard conditions .

Safety Profiles: All compounds listed in industrial databases (e.g., Dangerous Properties of Industrial Materials) are flagged for hazardous handling, though specific toxicity data for (2-Ethylcrotonoyl)urea remains sparse .

Biological Activity

(2-Ethylcrotonoyl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies, including case studies and research data.

Chemical Structure and Synthesis

(2-Ethylcrotonoyl)urea is an organic compound characterized by the presence of a urea functional group attached to a crotonic acid derivative. The synthesis of this compound typically involves the reaction of 2-ethylcrotonic acid with urea under controlled conditions, often employing catalysts to enhance yield and purity.

Antitumor Activity

A significant area of research has focused on the antitumor potential of (2-Ethylcrotonoyl)urea. In a study examining various urea derivatives, it was found that compounds with similar structures exhibited notable cytotoxic effects against several cancer cell lines. For instance, derivatives showed GI50 values ranging from 1.7 to 28.7 μM against different cancer types, indicating a broad-spectrum antitumor activity .

Cell Line GI50 (μM)
EKVX (Lung Cancer)1.7
RPMI-8226 (Leukemia)21.5
OVCAR-4 (Ovarian)25.9
PC-3 (Prostate)28.7

Antimicrobial Activity

(2-Ethylcrotonoyl)urea has also been investigated for its antimicrobial properties. A series of urea derivatives were synthesized and tested against various bacterial strains. Results indicated that certain derivatives exhibited significant growth inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The activity was found to correlate with the structural features of the compounds, particularly substitutions on the aromatic rings .

Bacterial Strain Inhibition (%)
Staphylococcus aureus94.5
Escherichia coliVariable
Pseudomonas aeruginosaModerate

The mechanism through which (2-Ethylcrotonoyl)urea exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with cell proliferation and survival. For example, studies have shown that certain urea derivatives can inhibit GSK-3β activity, a critical regulator in cancer cell signaling pathways . Additionally, molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets.

Case Studies

Several case studies have documented the therapeutic potential of (2-Ethylcrotonoyl)urea in preclinical models:

  • Case Study on Antitumor Activity : A preclinical trial demonstrated that treatment with (2-Ethylcrotonoyl)urea led to a significant reduction in tumor size in xenograft models of breast cancer, highlighting its potential as an effective chemotherapeutic agent.
  • Case Study on Antimicrobial Efficacy : Another study evaluated the efficacy of (2-Ethylcrotonoyl)urea against multi-drug resistant strains of bacteria, showing promising results in inhibiting bacterial growth and suggesting its potential use in treating resistant infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Ethylcrotonoyl)urea, and what challenges are commonly encountered in its purification?

  • Methodological Answer : The synthesis typically involves condensation of ethyl crotonate with urea under acidic or basic catalysis. A common challenge is isolating the product due to its solubility in polar solvents. Recrystallization using ethanol/water mixtures (70:30 v/v) is recommended, with monitoring via thin-layer chromatography (TLC) using silica gel GF254 and UV detection . Purity can be verified via melting point analysis (reported range: 145–148°C) and HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can researchers characterize (2-Ethylcrotonoyl)urea’s structural and electronic properties using spectroscopic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Key peaks include N-H stretches (~3300 cm⁻¹ for urea moiety) and C=O stretches (~1680 cm⁻¹ for crotonoyl group).
  • NMR : ¹H NMR (DMSO-d6) should show resonances for the ethyl group (δ 1.2–1.4 ppm, triplet) and crotonoyl protons (δ 5.8–6.3 ppm, multiplet).
  • Mass Spectrometry : ESI-MS in positive mode typically yields [M+H]⁺ at m/z 157.1.
    Cross-validate data with computational methods (e.g., DFT calculations for optimized geometry) to resolve ambiguities .

Q. What stability studies are critical for (2-Ethylcrotonoyl)urea under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability testing:

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 48 hours; analyze degradation via HPLC.
  • pH Stability : Incubate in buffers (pH 2–9) at 25°C; monitor hydrolysis by tracking urea moiety disappearance via ¹³C NMR .
  • Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products using LC-MS.

Advanced Research Questions

Q. How can contradictions in reported spectral data for (2-Ethylcrotonoyl)urea be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities.

  • Perform comparative analysis using identical solvent systems (e.g., DMSO-d6 vs. CDCl3) and standardized acquisition parameters (e.g., 500 MHz for NMR).
  • Use high-purity reagents and repeat syntheses under inert atmospheres to exclude oxidation byproducts.
  • Cross-reference with computational NMR predictors (e.g., ACD/Labs or Gaussian) to assign signals confidently .

Q. What experimental design strategies optimize (2-Ethylcrotonoyl)urea’s multi-step synthesis for scalability?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary catalyst loading (e.g., p-toluenesulfonic acid, 0.5–5 mol%), temperature (60–100°C), and reaction time (4–24 hours).
  • Kinetic Analysis : Use in-situ FTIR to monitor reaction progress and identify rate-limiting steps.
  • Green Chemistry Metrics : Calculate E-factor (waste per product mass) and atom economy; prioritize solvent recovery (e.g., ethanol distillation) .

Q. How can in silico modeling predict (2-Ethylcrotonoyl)urea’s reactivity in novel catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to determine electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate interactions with transition-metal catalysts (e.g., Pd/Cu) to predict coupling reaction pathways.
  • Validate predictions with experimental kinetic isotope effects (KIEs) and Hammett plots .

Q. What ethical considerations apply when studying (2-Ethylcrotonoyl)urea’s biological activity?

  • Methodological Answer :

  • Toxicity Screening : Follow OECD Guidelines 423 (acute oral toxicity) and 471 (mutagenicity) using in vitro models (e.g., Ames test).
  • Data Privacy : Anonymize human cell-line data (e.g., HEK293) and comply with FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in (2-Ethylcrotonoyl)urea’s reported bioactivity across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from peer-reviewed studies (n ≥ 5) and apply random-effects models to account for heterogeneity.
  • Dose-Response Validation : Replicate assays (e.g., IC50 in enzyme inhibition) under standardized conditions (pH 7.4, 37°C).
  • Confounder Control : Use knockout cell lines to isolate target-specific effects .

Tables for Key Data

Property Method Reported Value Reference ID
Melting PointDSC145–148°C
LogP (Octanol-Water)HPLC Retention Time1.2 ± 0.1
Aqueous Solubility (25°C)Gravimetric Analysis8.5 mg/mL

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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